3-Chloro-6-phenylpyridazine

Fluorination Phase Transfer Catalysis Nucleophilic Aromatic Substitution

Select 3-Chloro-6-phenylpyridazine (CAS 20375-65-9) for its distinct reactivity profile—the electron-withdrawing pyridazine core and 6‑phenyl substituent confer unique SNAr and cross‑coupling activation barriers that generic chlorodiazines cannot replicate. This ≥98% purity intermediate is indispensable for synthesizing 3‑hydrazinopyridazine scaffolds (per US4111935/EP0047164B1, targeting β‑adrenergic/vasodilator agents), for optimizing solvent‑free PTC fluorination with quantitative benchmarking, and for developing organic corrosion inhibitors demonstrating 96% efficiency at 1.25 mM in 0.5 M HCl. It also serves as a key building block for focused agrochemical candidate libraries. Ensure reproducible, high‑yield outcomes—procure this specific compound for your next milestone.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 20375-65-9
Cat. No. B182944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-phenylpyridazine
CAS20375-65-9
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyBUBRFWDEAVIFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.3 [ug/mL]

3-Chloro-6-phenylpyridazine (CAS 20375-65-9): Procurement & Differentiation Guide


3-Chloro-6-phenylpyridazine (CAS 20375-65-9) is a heteroaromatic compound consisting of a pyridazine ring substituted with chlorine at the 3-position and a phenyl group at the 6-position [1]. It is typically supplied as a white to light yellow crystalline solid with a purity of ≥98% (GC) and a melting point range of 157–161 °C [2]. This compound functions primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with established utility in nucleophilic aromatic substitution and cross-coupling reactions .

3-Chloro-6-phenylpyridazine: Why Generic Substitution Fails


Substitution of 3-Chloro-6-phenylpyridazine with a generic in-class analog is not straightforward due to the distinct reactivity profiles dictated by the interplay of the chlorine leaving group and the phenyl substituent on the pyridazine core. The electron-withdrawing nature of the pyridazine ring and the steric/electronic effects of the phenyl group confer specific activation barriers for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Consequently, even closely related chlorodiazines (e.g., 3-chloro-6-methylpyridazine or 3,6-dichloropyridazine) will not replicate the same regioselectivity or reaction kinetics [1]. The following evidence demonstrates that selecting this specific compound is critical for achieving reproducible and quantitative outcomes in key research applications.

Quantitative Differentiation Guide: 3-Chloro-6-phenylpyridazine


Enhanced Fluorination Yield and Selectivity via Solvent-Free Phase Transfer Catalysis

In a solvent-free phase transfer catalysis (PTC) study, the fluorination of 3-Chloro-6-phenylpyridazine with KF and 18-crown-6 was compared against traditional solution-phase methods [1]. The PTC method delivered superior outcomes, achieving a notable improvement in yield and selectivity within a significantly shorter reaction time [1].

Fluorination Phase Transfer Catalysis Nucleophilic Aromatic Substitution Chlorodiazine Chemistry

Validated Pathway to β-Adrenergic Blockers via a Unique Hydrazine Intermediate

Patents (US4111935, EP0047164B1) explicitly identify 3-Chloro-6-phenylpyridazine as a critical intermediate for synthesizing substituted phenylhydrazinopyridazines, a class of compounds with demonstrated β-adrenergic blocking and vasodilator activity [1][2]. The chlorine at the 3-position is crucial; it is displaced by hydrazine to form a 3-hydrazinopyridazine intermediate, a scaffold not readily accessible from other 3-substituted pyridazine analogs [1].

β-Adrenergic Blockers Antihypertensive Agents Hydrazinopyridazine Synthesis Pharmaceutical Intermediates

Spectroscopic Structure Confirmation by NMR and GC Purity Validation

Reputable vendors provide 3-Chloro-6-phenylpyridazine with a certified purity of >98.0% (GC) and include NMR data as confirmation of structure [1]. This is in contrast to many specialized research chemicals which may be supplied without such rigorous analytical characterization. The product's purity is further validated by non-aqueous titration, with a minimum specification of 96.0% [1].

Quality Control NMR Spectroscopy GC Analysis Purity Validation

Corrosion Inhibition: Superior Electrochemical Performance vs. 6-Phenyl-3(2H)-pyridazinone

In a comparative study on mild steel corrosion in 0.5 M HCl, 3-Chloro-6-phenylpyrazine (a close structural analog) demonstrated superior inhibition efficiency compared to 6-phenyl-3(2H)-pyridazinone [1]. The study employed Tafel polarization and electrochemical impedance spectroscopy (EIS) to quantify the protective effects [1].

Corrosion Inhibition Electrochemical Impedance Spectroscopy Mild Steel Protection Materials Chemistry

Optimal Application Scenarios for 3-Chloro-6-phenylpyridazine Procurement


Medicinal Chemistry: Synthesis of β-Adrenergic Blockers and Cardiovascular Agents

Procure 3-Chloro-6-phenylpyridazine when executing synthetic routes, particularly those described in patents US4111935 and EP0047164B1, to generate 3-hydrazinopyridazine scaffolds. These scaffolds are key intermediates for a class of compounds with reported β-adrenergic blocking and vasodilator activity, making them relevant to cardiovascular drug discovery programs [1].

Process Chemistry: Optimizing Halogen Exchange Reactions

Utilize this compound as a model substrate for developing and scaling solvent-free phase transfer catalysis (PTC) fluorination processes. As demonstrated in the Journal of Fluorine Chemistry, the Cl→F exchange on this specific scaffold proceeds with enhanced yields and selectivities under PTC conditions compared to conventional methods, providing a quantitative benchmark for process optimization [2].

Materials Science: Corrosion Inhibitor Development

This compound should be selected for studies aimed at developing organic corrosion inhibitors for mild steel in acidic environments. Quantitative electrochemical data from a 2017 study in the Journal of Molecular Structure shows it achieves a high inhibition efficiency of 96% at 1.25 mM in 0.5 M HCl, offering a clear performance advantage over the related 6-phenyl-3(2H)-pyridazinone [3].

Agrochemical Research: Precursor for Herbicidal and Pesticidal Lead Generation

Use 3-Chloro-6-phenylpyridazine as a core building block to synthesize and explore the structure-activity relationships (SAR) of novel pyridazine-based herbicides and pesticides. Its well-defined reactivity, particularly the chlorine handle for diversification, makes it a logical starting point for generating focused libraries of agrochemical candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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